molecular formula C₂₁H₁₈D₆O₅ B1154556 Kadsurenone-d6

Kadsurenone-d6

Cat. No.: B1154556
M. Wt: 362.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsurenone-d6 is a deuterium-labeled analog of kadsurenone, a naturally occurring lignan isolated from plants of the Piperaceae family. The molecular formula of the parent compound, kadsurenone, is C₂₁H₂₄O₅, with an average molecular mass of 356.418 g/mol and a monoisotopic mass of 356.162374 Da . This compound incorporates six deuterium atoms (²H) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies. The compound retains the core structure of kadsurenone, characterized by a benzofuranone scaffold with key substituents:

  • A 3,4-dimethoxyphenyl group at position 2.
  • An allyl group at position 3.
  • Methoxy and methyl groups at positions 3a and 3, respectively .

Kadsurenone is a known antagonist of the platelet-activating factor (PAF) receptor (PTAFR_HUMAN), making it and its analogs valuable for studying inflammatory pathways . The deuterated form, this compound, is primarily used in quantitative bioanalysis due to its isotopic stability and minimal interference with unlabeled analytes.

Properties

Molecular Formula

C₂₁H₁₈D₆O₅

Molecular Weight

362.45

Synonyms

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone-d6; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadsurenone-d6 belongs to a class of lignans with structural and functional similarities to other compounds, such as kadsurenone, kadsurin A, and related deuterated analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents PAF Receptor Antagonism (IC₅₀) Applications
This compound C₂₁H₁₈D₆O₅ 362.47 Deuterium at six positions; retains 3,4-dimethoxyphenyl and allyl groups Not reported Internal standard for LC-MS/MS
Kadsurenone C₂₁H₂₄O₅ 356.42 3,4-Dimethoxyphenyl, allyl, methoxy, and methyl groups ~0.5–1.0 µM PAF receptor inhibition; anti-inflammatory studies
Kadsurin A C₂₂H₂₄O₇ 400.43 Benzodioxol group (1,3-benzodioxol-5-yl) at position 2; additional methoxy ~0.2–0.5 µM Enhanced receptor binding; neuroprotection studies

Key Findings

Structural Differences: this compound differs from kadsurenone only in isotopic labeling, ensuring near-identical chemical behavior except in metabolic stability. Kadsurin A features a 1,3-benzodioxol group instead of 3,4-dimethoxyphenyl, increasing oxygen content and polarity. This modification enhances PAF receptor binding affinity (IC₅₀ ~0.2–0.5 µM vs. ~0.5–1.0 µM for kadsurenone) .

This correlates with its lower IC₅₀ values .

Analytical Utility: this compound’s isotopic purity (>98% deuterium incorporation) minimizes chromatographic co-elution issues, a critical advantage over structurally complex analogs like kadsurin A, which may require specialized separation methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.